ML385
概要
説明
ML385は、核内因子赤血球系2関連因子2(NRF2)の新規かつ特異的な阻害剤です。 NRF2は転写因子であり、抗酸化タンパク質の発現を調節することにより、細胞保護および防御機構において重要な役割を果たします。 This compoundは、NRF2活性を阻害し、それにより酸化ストレス応答を調節する能力があるため、特にがん治療における潜在的な治療的用途が注目されています .
科学的研究の応用
ML385 has a wide range of scientific research applications, including:
Chemistry: This compound is used as a tool compound to study the role of NRF2 in oxidative stress and cellular defense mechanisms
Biology: In biological research, this compound is employed to investigate the effects of NRF2 inhibition on various cellular processes, including cell proliferation, apoptosis, and migration
Medicine: this compound has shown potential as a therapeutic agent in cancer treatment by inhibiting NRF2 and modulating tumor cell behavior. .
Industry: This compound is used in the development of new therapeutic strategies and drug formulations targeting NRF2-related pathways
作用機序
ML385は、NRF2のNeh1ドメインに結合することによりその効果を発揮します。Neh1ドメインは、NRF2が小さなMafタンパク質とヘテロ二量体を形成することを可能にするCNC-bZIPドメインです。この結合は、NRF2の転写活性を阻害し、それにより下流の抗酸化遺伝子の発現を阻害します。 This compoundは、NRF2を阻害することにより、酸化ストレス応答を調節し、細胞周期の進行やアポトーシスなど、さまざまな細胞プロセスに影響を与えます .
類似の化合物との比較
類似の化合物
AA147: タンパク質のフォールディング応答のATF6アームの選択的な活性化剤であり、代謝的活性化を伴うメカニズムを通じてNRF2も活性化します.
コニジン酸: 抗腫瘍活性を有する細胞糖分解の阻害剤.
アパティニブ: ピルビン酸キナーゼM2のダウンレギュレーションを通じて、がん細胞の増殖、遊走、浸潤、および血管新生を弱める化合物.
This compoundの独自性
This compoundは、NRF2の特異的な阻害においてユニークであり、NRF2関連経路を研究し、酸化ストレスとがんを標的とする治療戦略を開発するための貴重なツールとなっています。 より幅広い効果を持つ可能性のある他の化合物とは異なり、this compoundの特異性により、より標的を絞った調査と応用が可能になります .
生化学分析
Biochemical Properties
ML385 has been shown to inhibit the activity of the NRF2 transcription factor by binding to Neh1, a CNC-bZIP domain that allows NRF2 to heterodimerize with small Maf proteins, blocking NRF2 transcriptional activity . This interaction with NRF2 and its downstream target, heme oxygenase-1 (HO-1), has been observed in various cell lines treated with this compound .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, in head and neck squamous cell carcinoma (HNSCC) and thyroid carcinoma cells, this compound treatment led to a significant reduction in the expression of NRF2 and its downstream target, heme oxygenase-1 (HO-1), and a decrease in various cellular activities such as cell proliferation, cloning, migration, and wound healing .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Neh1 domain of NRF2, which prevents NRF2 from heterodimerizing with small Maf proteins, thereby blocking NRF2 transcriptional activity . This leads to a decrease in the expression of NRF2 and its downstream targets, including heme oxygenase-1 (HO-1) .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause a time-dependent decrease in NRF2 signaling in lung cancer cells, with the maximum decline observed at 72 hours . This indicates that this compound has long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the regulation of glucose metabolism in tumor cells . It has been found to effectively reduce glucose consumption, lactate production, and the extracellular acidification rate of TPC-1 cells .
準備方法
合成経路と反応条件
ML385の合成には、中間体の調製から始まるいくつかのステップが含まれます。一般的な合成経路の1つは、特定の芳香族化合物を制御された条件下で反応させて、目的の生成物を生成させることです。 反応条件は、通常、反応を促進するために、ジメチルスルホキシド(DMSO)などの溶媒と触媒の使用を含みます .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の高い収率と純度を確保するための反応条件の最適化が含まれます。 高性能液体クロマトグラフィー(HPLC)を含む品質管理対策が、this compoundの純度を確認するために採用されています .
化学反応の分析
反応の種類
ML385は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化され、酸化された誘導体の形成につながります。
還元: 還元反応は、this compoundを還元型に変換することができ、その化学的性質を変化させます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 これらの反応の条件は、温度、溶媒、反応時間など、目的の結果に応じて異なります .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、this compoundの酸化は、生物学的活性が変化した酸化誘導体の形成につながる可能性があります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: This compoundは、酸化ストレスと細胞防御機構におけるNRF2の役割を研究するためのツール化合物として使用されています
生物学: 生物学的研究では、this compoundは、細胞増殖、アポトーシス、遊走など、さまざまな細胞プロセスに対するNRF2阻害の影響を調査するために使用されています
医学: this compoundは、NRF2を阻害し、腫瘍細胞の挙動を調節することにより、がん治療における治療薬としての可能性を示しています。 .
類似化合物との比較
Similar Compounds
Koningic Acid: An inhibitor of cellular glycolysis with antitumor activity.
Apatinib: A compound that weakens proliferation, migration, invasion, and angiogenesis of cancer cells through downregulating pyruvate kinase M2.
Uniqueness of ML385
This compound is unique in its specific inhibition of NRF2, making it a valuable tool for studying NRF2-related pathways and developing therapeutic strategies targeting oxidative stress and cancer. Unlike other compounds that may have broader effects, this compound’s specificity allows for more targeted investigations and applications .
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O4S/c1-17-5-3-4-6-22(17)28(34)32-12-11-20-15-21(8-9-23(20)32)27-18(2)37-29(31-27)30-26(33)14-19-7-10-24-25(13-19)36-16-35-24/h3-10,13,15H,11-12,14,16H2,1-2H3,(H,30,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINHYWKZVCNAMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)NC(=O)CC5=CC6=C(C=C5)OCO6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of ML385?
A1: this compound specifically targets Nrf2, a transcription factor crucial for regulating cellular responses to oxidative stress. [, , ]
Q2: How does this compound inhibit Nrf2 activity?
A2: this compound binds to the Neh1 domain of Nrf2, the Cap 'N' Collar Basic Leucine Zipper (CNC-bZIP) domain, disrupting the formation of the Nrf2-MAFG (V-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homologue G) complex. This complex is essential for Nrf2 binding to antioxidant response elements (AREs) in the promoters of target genes. [, ]
Q3: What are the downstream consequences of this compound-mediated Nrf2 inhibition?
A3: By inhibiting Nrf2, this compound prevents the transcriptional upregulation of antioxidant and cytoprotective genes. This leads to a reduction in the cellular antioxidant capacity and increases susceptibility to oxidative stress and related cellular damage. [, , , ]
Q4: Does this compound affect the expression of Nrf2 itself?
A4: While this compound primarily disrupts Nrf2 binding to DNA, some studies show it can also lead to decreased Nrf2 protein levels, potentially through mechanisms affecting protein stability or degradation. [, ]
Q5: Is the inhibitory effect of this compound reversible?
A5: The binding of this compound to Nrf2 is believed to be reversible. Studies have shown that the effects of this compound can be reversed by removing it from the cellular environment or by using Nrf2 activators. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C28H23N3O4S, and its molecular weight is 497.6 g/mol.
Q7: Are there any specific recommendations for handling and storage of this compound?
A7: While specific recommendations may vary depending on the supplier, this compound is generally handled and stored similarly to other small molecule inhibitors. Storage conditions typically involve low temperatures and protection from light and moisture to ensure stability.
Q8: What are the main research applications of this compound?
A8: this compound is a valuable tool for:
- Investigating the role of Nrf2 in various physiological and pathological processes: By inhibiting Nrf2, researchers can delineate its involvement in oxidative stress responses, inflammation, cell survival, and disease progression. [, , , , , ]
- Validating Nrf2 as a therapeutic target: this compound helps assess the therapeutic potential of targeting Nrf2 in diseases such as cancer, neurodegenerative diseases, and inflammatory conditions. [, , ]
- Developing novel Nrf2 inhibitors: this compound serves as a lead compound for developing more potent and selective Nrf2 inhibitors for therapeutic applications. []
Q9: How does this compound impact in vitro models of disease?
A9: this compound has been shown to:
- Exacerbate oxidative stress and cell death induced by various stimuli, such as oxygen-glucose deprivation, hydrogen peroxide, and lipopolysaccharide. [, , , ]
- Promote inflammatory responses in different cell types, highlighting the role of Nrf2 in regulating inflammation. [, , ]
- Enhance the sensitivity of cancer cells to chemotherapy and radiotherapy, suggesting its potential as an adjuvant therapy. [, ]
Q10: Has this compound been used in in vivo studies?
A10: Yes, this compound has been successfully used in various animal models, including models of acute lung injury, myocardial infarction, stroke, and diabetic kidney disease, demonstrating its effectiveness in modulating disease outcomes by inhibiting Nrf2. [, , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。